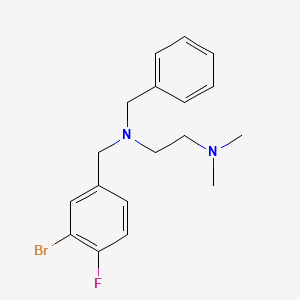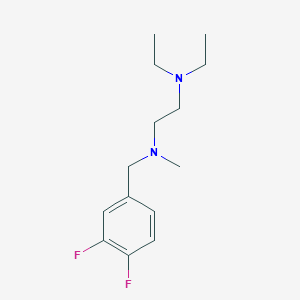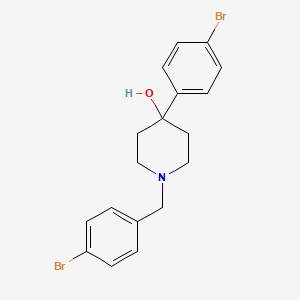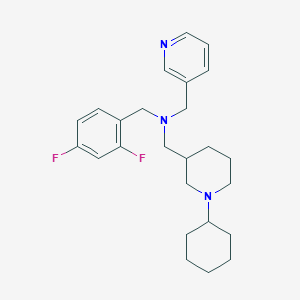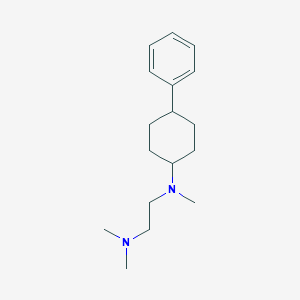
N,N,N'-trimethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine
説明
N,N,N'-trimethyl-N'-(4-phenylcyclohexyl)-1,2-ethanediamine, also known as "MXE," is a synthetic dissociative drug that belongs to the arylcyclohexylamine class. It was first synthesized in 2010 and gained popularity as a recreational drug due to its dissociative effects. However, it has also shown potential in scientific research, particularly in the field of neuroscience.
作用機序
MXE works by blocking NMDA receptors, which are involved in the regulation of synaptic plasticity. This leads to a dissociative state, where the user experiences a sense of detachment from their surroundings. MXE also affects other neurotransmitter systems, such as dopamine and serotonin, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects
MXE has been shown to produce a range of physiological and biochemical effects. These include changes in heart rate, blood pressure, and body temperature. It can also cause changes in the levels of various neurotransmitters in the brain, such as dopamine, serotonin, and glutamate. Long-term use of MXE has been associated with kidney damage and other adverse health effects.
実験室実験の利点と制限
One advantage of using MXE in lab experiments is its selective inhibition of NMDA receptors. This makes it a useful tool for studying the role of NMDA receptors in various neurological disorders. However, its psychoactive effects may also limit its use in certain experiments, as it may interfere with the behavior of test subjects.
将来の方向性
There are several potential future directions for research on MXE. One area of interest is its potential as a treatment for neurological disorders, such as Alzheimer's disease and schizophrenia. Another area of interest is its potential as a tool for studying the role of NMDA receptors in various neurological disorders. Additionally, further research is needed to fully understand the long-term effects of MXE use on human health.
科学的研究の応用
MXE has shown potential as a research tool in the field of neuroscience. It has been used to study the glutamatergic system, which is involved in learning and memory. MXE has been shown to selectively inhibit NMDA receptors, which are important in the regulation of synaptic plasticity. This makes it a useful tool for studying the role of NMDA receptors in various neurological disorders, such as Alzheimer's disease and schizophrenia.
特性
IUPAC Name |
N,N,N'-trimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2/c1-18(2)13-14-19(3)17-11-9-16(10-12-17)15-7-5-4-6-8-15/h4-8,16-17H,9-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APSAANANMYXILX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN(C)C1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N,N'-trimethyl-N'-(4-phenylcyclohexyl)ethane-1,2-diamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,2'-[(4-methylcyclohexyl)imino]diethanol](/img/structure/B3852726.png)
![(2-chlorobenzyl)[2-(4-methoxyphenyl)-1-methylethyl]amine](/img/structure/B3852737.png)
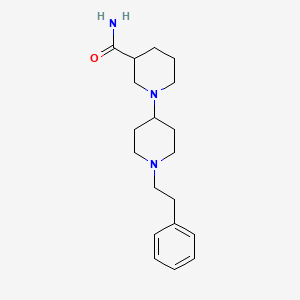


![2-{2-[4-(1-ethyl-4-piperidinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3852764.png)
![N-[3-(benzyloxy)-4-methoxybenzyl]-3-(methylthio)aniline](/img/structure/B3852777.png)

amino]methyl}phenol](/img/structure/B3852788.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-ethyl-N-methyl-4-piperidinamine](/img/structure/B3852800.png)
